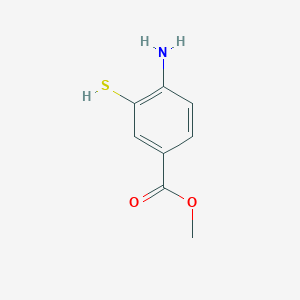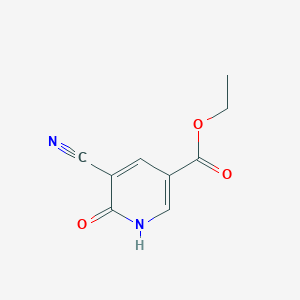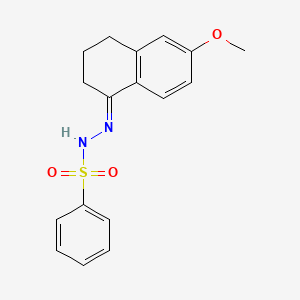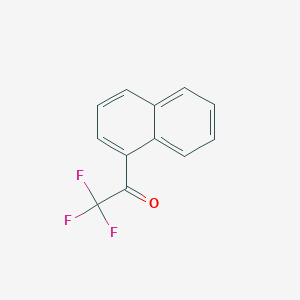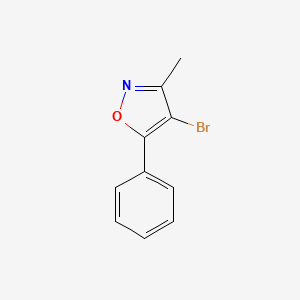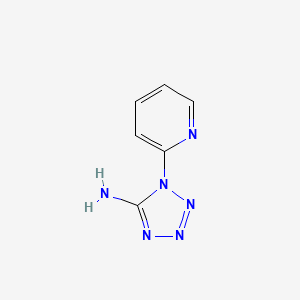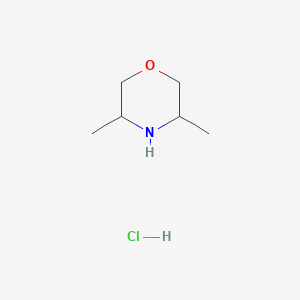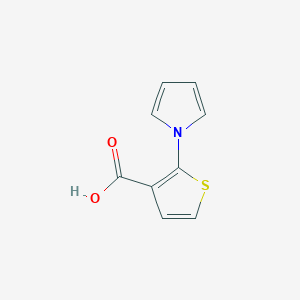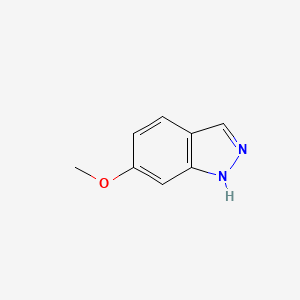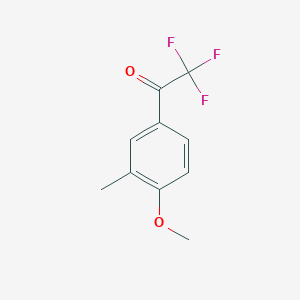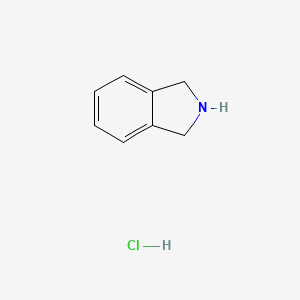
Isoindoline hydrochloride
Overview
Description
Isoindoline hydrochloride is a heterocyclic organic compound with the molecular formula C₈H₁₀ClN It is a derivative of isoindoline, which consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring
Mechanism of Action
Target of Action
Isoindoline hydrochloride, like other isoindoline derivatives, has been found to bind with high affinity to multiple receptors . .
Mode of Action
It is known that isoindoline derivatives can interact with their targets, leading to various biological activities
Biochemical Pathways
Isoindoline derivatives are known to affect various biochemical pathways due to their diverse chemical reactivity . .
Result of Action
Isoindoline derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that the biological properties of isoindoline derivatives can be influenced by various factors .
Biochemical Analysis
Biochemical Properties
Isoindoline hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to interact with dopamine receptors, particularly the D2 receptor, where it acts as an agonist, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP formation . Additionally, this compound can modulate ion currents, particularly those activated by voltage, and inhibit calcium channels, which is mediated by Gαo proteins . These interactions highlight the compound’s potential in modulating neurotransmitter systems and its relevance in neuropharmacology.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce cytotoxicity in cancer cell lines, such as human liver (HUH7), breast (MCF7), and colon (HCT116) cells . The compound’s ability to modulate cell signaling pathways, including those involving calcium and potassium channels, further underscores its potential therapeutic applications in oncology and neurology.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to dopamine receptors, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels . This interaction results in the modulation of ion currents and the inhibition of calcium channels, which are crucial for various cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of ion channels and gene expression, which can impact cellular metabolism and overall cell health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to modulate neurotransmitter systems and ion channels without causing significant toxicity . At higher doses, the compound can induce toxic effects, including neurotoxicity and cytotoxicity, which can impact overall animal health and behavior . These findings highlight the importance of dosage optimization in therapeutic applications to minimize adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to neurotransmitter metabolism and ion channel regulation. The compound interacts with enzymes such as adenylyl cyclase and Gαo proteins, which play critical roles in cellular signaling and metabolism . Additionally, this compound can influence metabolic flux and metabolite levels by modulating gene expression and enzyme activity, further highlighting its potential in therapeutic applications.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution across cellular membranes . The compound’s ability to modulate ion channels and neurotransmitter systems also influences its localization and accumulation within specific tissues, such as the brain and nervous system . These interactions are crucial for understanding the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, and nucleus, where it exerts its effects on cellular function and metabolism . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoindoline hydrochloride can be synthesized through several methods. One common approach involves the reduction of isoindoline using hydrogen gas in the presence of a palladium catalyst, followed by treatment with hydrochloric acid to form the hydrochloride salt. Another method involves the reaction of isoindoline with hydrochloric acid directly.
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale catalytic hydrogenation of isoindoline, followed by acidification. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Isoindoline hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isoindolinone derivatives.
Reduction: It can be reduced to form dihydroisoindoline derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild conditions.
Major Products:
Oxidation: Isoindolinone derivatives.
Reduction: Dihydroisoindoline derivatives.
Substitution: Various substituted isoindoline derivatives.
Scientific Research Applications
Isoindoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Isoindoline derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some isoindoline derivatives are being investigated as potential therapeutic agents for various diseases.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Indoline: A similar compound with the nitrogen atom in a different position.
Indole: A related compound with a different ring structure.
Isoindole: An isomer of isoindoline with different chemical properties.
Properties
IUPAC Name |
2,3-dihydro-1H-isoindole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N.ClH/c1-2-4-8-6-9-5-7(8)3-1;/h1-4,9H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVIRODZMIZUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50487241 | |
| Record name | isoindoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50487241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32372-82-0 | |
| Record name | isoindoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50487241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1H-isoindole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-chloro-2-(2-imidazolin-2-ylamino)-isoindoline hydrochloride interact with alpha-adrenoceptors and what are the downstream effects?
A1: Research indicates that 4-chloro-2-(2-imidazolin-2-ylamino)-isoindoline hydrochloride exhibits a complex interaction with alpha-adrenoceptors, acting as a partial agonist at postsynaptic alpha-1 adrenoceptors and as an antagonist at presynaptic alpha-2 adrenoceptors in rabbit aorta and pulmonary artery. []
- Postsynaptic alpha-1 adrenoceptor agonism: 4-chloro-2-(2-imidazolin-2-ylamino)-isoindoline hydrochloride binding to alpha-1 adrenoceptors on smooth muscle cells leads to contraction, albeit with lower intrinsic activity compared to phenylephrine. []
Q2: What is the significance of 4-chloro-2-(2-imidazolin-2-ylamino)-isoindoline hydrochloride's higher affinity for presynaptic alpha-2 adrenoceptors compared to yohimbine and rauwolscine?
A2: The higher affinity of 4-chloro-2-(2-imidazolin-2-ylamino)-isoindoline hydrochloride for presynaptic alpha-2 adrenoceptors compared to established antagonists like yohimbine and rauwolscine suggests that it might be a more potent inhibitor of presynaptic norepinephrine release at lower concentrations. [] This characteristic makes it a valuable tool for investigating the role of presynaptic alpha-2 adrenoceptors in various physiological processes and potentially in developing new therapeutic agents targeting these receptors.
Q3: Does 4-chloro-2-(2-imidazolin-2-ylamino)-isoindoline hydrochloride interact with any other targets besides alpha-adrenoceptors?
A3: Interestingly, research suggests that 4-chloro-2-(2-imidazolin-2-ylamino)-isoindoline hydrochloride might also interact with imidazoline binding sites (I1-imidazoline sites), particularly in the bovine adrenal medulla. [] This finding indicates that the compound's pharmacological actions might extend beyond its interaction with alpha-adrenoceptors and warrants further investigation into the potential implications of these additional binding interactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
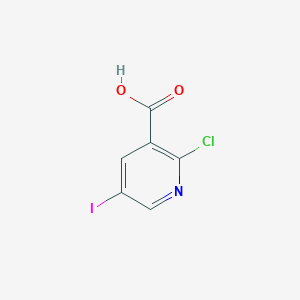
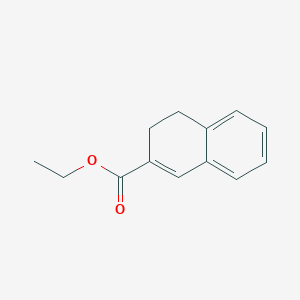
![Ethyl 1a,2,3,7b-tetrahydronaphtho-[1,2-b]oxirene-1a-carboxylate](/img/structure/B1315169.png)

